molecular formula C20H18FN3O2 B12679866 N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide CAS No. 97358-58-2

N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide

Cat. No.: B12679866
CAS No.: 97358-58-2
M. Wt: 351.4 g/mol
InChI Key: LQUDTYYBJCQAJE-UHFFFAOYSA-N
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Description

N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide is a chemical compound with the molecular formula C20H18FN3O2 It is known for its unique structure, which includes a fluorobenzoyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with N-methylbenzamide under similar conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide is unique due to its specific combination of a fluorobenzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

97358-58-2

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-N-methylbenzamide

InChI

InChI=1S/C20H18FN3O2/c1-13-17(18(25)15-11-7-8-12-16(15)21)19(24(3)22-13)23(2)20(26)14-9-5-4-6-10-14/h4-12H,1-3H3

InChI Key

LQUDTYYBJCQAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)N(C)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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